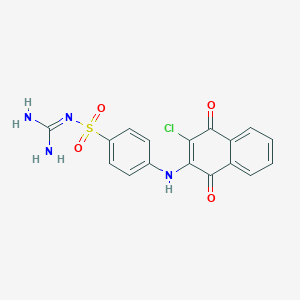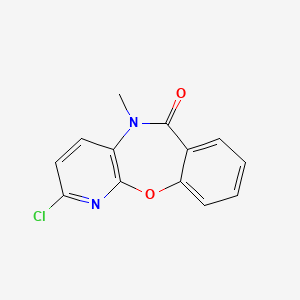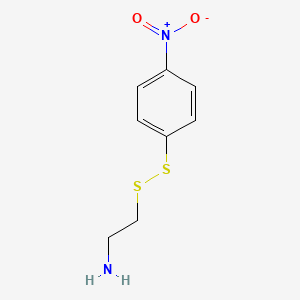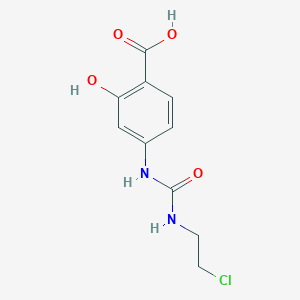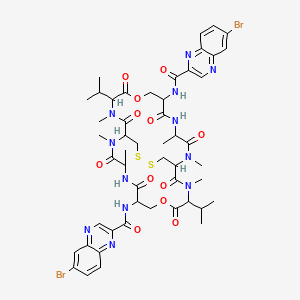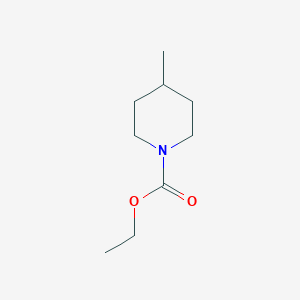
Ethyl 4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common route involves the alkylation of 4-methylpiperidine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydride or potassium carbonate and are performed under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Piperidine derivatives with different functional groups attached to the nitrogen or carbon atoms in the ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study the structure-activity relationships of piperidine derivatives, which are important in drug design.
Medicine: It is an intermediate in the synthesis of various drugs, including analgesics, antipsychotics, and antihistamines.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of ethyl 4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives often act on central nervous system receptors, such as GABA or serotonin receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-methylpiperidine-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Ethyl 4-oxo-1-piperidinecarboxylate:
N-Methylpiperidine: Lacks the ester functional group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
90950-45-1 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-8(2)5-7-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
AILZEXMVCHHZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


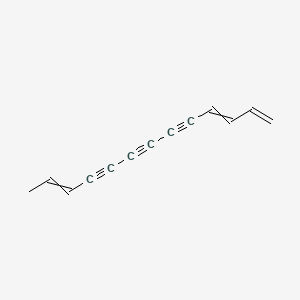
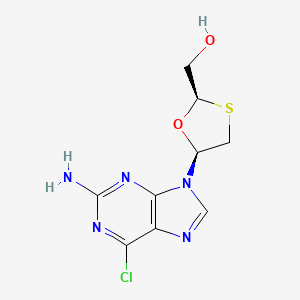
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)

